molecular formula C10H6ClFN2O B1488451 3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one CAS No. 2091563-12-9

3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B1488451
CAS No.: 2091563-12-9
M. Wt: 224.62 g/mol
InChI Key: MTAOBIRPGMCVDG-UHFFFAOYSA-N
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Description

3-chloro-1-(3-fluorophenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C10H6ClFN2O and its molecular weight is 224.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structures

Research on pyrazine derivatives often involves their synthesis and crystal structure analysis to understand their chemical properties and potential applications. For example, the study by Loh et al. (2013) on "Synthesis and Crystal Structures of N-Substituted Pyrazolines" reports the preparation and structural characterization of pyrazole compounds, highlighting the role of chalcones and hydrazine hydrate in their synthesis. This study demonstrates the importance of structural analysis in understanding the properties of pyrazine derivatives Loh et al., 2013.

Computational Evaluation and Pharmaceutical Potential

The work by Thomas et al. (2018) on "Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential" uses computational techniques to evaluate the reactivity and potential pharmaceutical applications of pyrazole derivatives. This approach combines experimental synthesis with computational methods to predict the behavior and applications of these compounds Thomas et al., 2018.

Antimicrobial Activity

Some pyrazine derivatives have been investigated for their antimicrobial properties. For instance, a study on "Trifluoromethyl-containing pyrazolinyl (p-tolyl) sulfones" explores the synthesis of a novel series of pyrazoline derivatives and their antimicrobial activity against various microorganisms. This research highlights the potential of pyrazine derivatives as antimicrobial agents Bonacorso et al., 2006.

Molecular Conformations and Hydrogen Bonding

The molecular conformations and hydrogen bonding patterns of pyrazine derivatives are crucial for their chemical behavior and potential applications. Sagar et al. (2017) discuss the synthesis, molecular conformations, and hydrogen bonding in tetrahydro-1H-pyrazolo[4,3-c]pyridines, providing insights into the structural aspects that influence the properties of these compounds Sagar et al., 2017.

Tuberculostatic Activity

Pyrazine derivatives have also been explored for their potential tuberculostatic activity. Foks et al. (2005) study "Synthesis and Tuberculostatic Activity of 4-Substituted 3,4,5,6-Tetrahydro-2H-[1,2′]-Bis-Pyrazine Derivatives," investigating the synthesis of pyrazine derivatives as potential tuberculostatic agents. This research underscores the therapeutic potential of pyrazine derivatives in treating tuberculosis Foks et al., 2005.

Properties

IUPAC Name

3-chloro-1-(3-fluorophenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O/c11-9-10(15)14(5-4-13-9)8-3-1-2-7(12)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAOBIRPGMCVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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